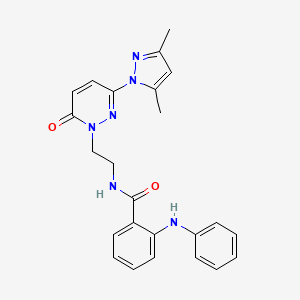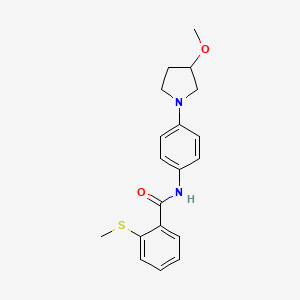
1-(3-Methoxyphenyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methoxyphenyl)uracil” is a derivative of uracil, a common and naturally occurring pyrimidine nucleobase . Uracil derivatives are important in a wide range of fields, including organic synthesis, medicinal chemistry, and drug discovery . The methoxyphenyl group attached to the uracil base could potentially alter its properties and interactions, making it a subject of interest for various chemical and biological studies.
Molecular Structure Analysis
The molecular structure of “1-(3-Methoxyphenyl)uracil” would be similar to that of uracil, with the addition of a methoxyphenyl group. Uracil is a planar, aromatic, and heterocyclic organic compound with the ability to engage in hydrogen bonding . The addition of the methoxyphenyl group could potentially alter these properties, but specific details about the molecular structure of “1-(3-Methoxyphenyl)uracil” are not available in the retrieved papers.Aplicaciones Científicas De Investigación
1. Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
- Application : Development of potent antagonists for the human GnRH receptor, with high binding affinity and functional antagonism. These antagonists have shown efficacy in nonhuman primates, indicating potential therapeutic applications in humans (Tucci et al., 2005).
- Research Details : Substituted uracils, including 1-(3-Methoxyphenyl)uracil derivatives, have been studied for their effectiveness as GnRH receptor antagonists. These compounds have demonstrated good oral bioavailability and efficacy in animal models (Chen et al., 2008).
2. Study of Base-Excision Repair Pathway
- Application : Utilization in the study of enzymatic reactions involving uracil-DNA glycosylase and apurinic/apyrimidinic (AP) endodeoxyribonuclease. This aids in understanding the DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).
3. HIV-1 Inhibition
- Application : Certain uracil derivatives have been identified as potent and selective inhibitors of HIV-1 replication in cell culture systems, providing insights into potential antiviral therapies (Baba et al., 1991).
4. Synthesis of Novel Compounds
- Application : Synthesis of novel uracil derivatives, such as 1-(dihydroxypropyl)-5-substituted uracils, for potential use in oligonucleotide synthesis and other biochemical applications (Gondela & Walczak, 2003).
5. Enzymatic Acylation of Nucleosides
- Application : Enzymatic acylation of nucleosides using uracil derivatives, demonstrating potential applications in green chemistry and biocatalysis (Simeó, Sinisterra & Alcántara, 2009).
6. Antibacterial Activity
- Application : Investigation of the antibacterial activity of uracil derivatives against Gram-positive bacteria, contributing to the development of new antibiotics (Zhi et al., 2005).
7. Nucleating Agent for Polymeric Materials
- Application : Use of uracil as a nucleating agent for polymeric materials, enhancing the understanding of polymer crystallization and material science (Pan et al., 2009).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVFSPOSJXTMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)uracil | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)
![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)
![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)
![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)
![4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2949234.png)

![(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2949239.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)

![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)
